molecular formula C13H16N4O3S B6522950 N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide CAS No. 902657-31-2

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide

Cat. No. B6522950
CAS RN: 902657-31-2
M. Wt: 308.36 g/mol
InChI Key: CCPAIAVFQLQPNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions, cyclizations, and sulfonation processes. Precise details of these methods can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide reveals its key functional groups. The pyrazole ring, sulfonamide group, and acetamide moiety contribute to its overall properties. Computational studies, spectroscopic analyses (such as NMR and IR), and X-ray crystallography have provided insights into its 3D arrangement and bond angles .


Chemical Reactions Analysis

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide can participate in various chemical reactions. These include hydrolysis, amidation, and substitution reactions. Investigating its reactivity with different reagents and conditions is essential to understand its behavior in various environments .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored the antileishmanial potential of pyrazole derivatives. Notably, some hydrazine-coupled pyrazoles, including our compound of interest, demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited remarkable efficacy, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promise. These compounds significantly suppressed Plasmodium berghei infection in mice. Compound 15 achieved an impressive 90.4% suppression rate .

Synthesis of Pyrazolato Ligated Complexes

Researchers use N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide as a common reagent for preparing pyrazolato ligated complexes. These complexes find applications in coordination chemistry and catalysis .

Antifungal Activity

Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, derived from our compound, exhibit moderate antifungal activity. Compounds 6a, 6b, and 6c displayed over 50% inhibition against the fungus Gaeumannomyces zeae. These results outperformed commercial fungicides like carboxin and boscalid .

Multicomponent Synthesis Strategies

The pyrazole nucleus can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. Researchers have explored these methods to create diverse pyrazole derivatives .

Molecular Docking Studies

Computational studies, such as molecular docking, provide insights into the interactions between N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide and biological targets. For example, compound 13’s better antileishmanial activity was justified through molecular docking studies on Lm-PTR1, complexed with Trimethoprim .

Future Directions

: NASA Study: More Greenland Ice Lost Than Previously Estimated

properties

IUPAC Name

N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-9-13(8-17(3)15-9)21(19,20)16-12-6-4-11(5-7-12)14-10(2)18/h4-8,16H,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPAIAVFQLQPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide

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